(D-Phe12)-Bombesin
Description
Overview of the Bombesin (B8815690) Peptide Family
The bombesin peptide family is a collection of peptides initially isolated from the skin of frogs. guidetopharmacology.org They are characterized by a conserved C-terminal amino acid sequence. mdpi.com In mammals, two primary bombesin-like peptides have been identified: gastrin-releasing peptide (GRP) and neuromedin B (NMB). wikipedia.orgmdpi.com These peptides are synthesized as larger precursor proteins and are then enzymatically processed to their active forms, which are typically eight to fourteen amino acids in length. wikipedia.org
The amphibian peptides related to bombesin are categorized into three main subfamilies:
Bombesin group: Includes bombesin and alytesin. wikipedia.orgebi.ac.uk
Ranatensin group: Includes ranatensins, litorin, and Rohdei litorin. wikipedia.orgebi.ac.uk
Phyllolitorin group: Includes Leu(8)- and Phe(8)-phyllolitorins. wikipedia.orgebi.ac.uk
Mammalian bombesin-like peptides, GRP and NMB, are involved in a wide array of biological processes. ehu.eusnih.gov
Mammalian Bombesin Receptor Subtypes
The biological effects of bombesin-like peptides are mediated by their interaction with specific G protein-coupled receptors (GPCRs). nih.govguidetopharmacology.org In mammals, three distinct bombesin receptor subtypes have been identified and cloned: BB1, BB2, and BB3. nih.gov7tmantibodies.com These receptors are widely distributed throughout the central nervous system (CNS) and the gastrointestinal (GI) tract. guidetopharmacology.orgnih.gov
The gastrin-releasing peptide receptor (GRPR), also known as BB2, is a G protein-coupled receptor that preferentially binds to GRP. mdpi.comwikipedia.org It is highly expressed in the pancreas, as well as in the stomach, adrenal cortex, and brain. wikipedia.org Activation of GRPR stimulates the phospholipase C signaling pathway. wikipedia.orgthermofisher.com
Research Findings on GRPR/BB2:
Signaling: GRPR signaling involves the activation of G proteins, leading to a phosphatidylinositol-calcium second messenger system and subsequent Akt phosphorylation. uniprot.org It can interact with multiple protein kinase pathways. researchgate.net
Function: GRPR plays a role in regulating the release of gastrointestinal hormones, smooth muscle contraction, and epithelial cell proliferation. thermofisher.com In the CNS, it is involved in emotional responses, social interaction, memory, and feeding behavior. researchgate.net It also contributes to the perception of itch. uniprot.org
Clinical Relevance: Aberrant expression of GRPR is observed in various cancers, including those of the lung, colon, and prostate. thermofisher.comfrontiersin.org It is considered a potential therapeutic target for these diseases. frontiersin.org
The neuromedin B receptor (NMBR), or BB1, is a GPCR whose endogenous ligand is neuromedin B (NMB). mdpi.comwikipedia.org It exhibits a higher affinity for NMB than for GRP.
Research Findings on NMBR/BB1:
Signaling: NMBR activation is coupled to the Gq protein and the phospholipase C (PLC)/protein kinase C (PKC) signaling pathway. wikipedia.orgufrgs.br
Function: NMBR is involved in the regulation of the pituitary-thyroid axis, thermoregulation, and has mitogenic effects on colonic epithelium. nih.gov It also plays a role in the induction of sneezing and acute itch. uniprot.orgproteinatlas.org
Clinical Relevance: Alterations in NMBR signaling have been suggested to play a role in thyroid disorders and certain cancers. guidetopharmacology.org It has been shown to be overexpressed in several types of tumors, where NMB can act as an autocrine growth factor. guidetopharmacology.org
Bombesin receptor subtype 3 (BRS-3), or BB3, is classified as an orphan receptor because its natural endogenous ligand has not yet been identified. guidetopharmacology.orgwikipedia.org Despite this, it shares significant amino acid sequence homology with BB1 and BB2 receptors. researchgate.net
Research Findings on BRS-3/BB3:
Signaling: BRS-3 is a G protein-coupled receptor that, upon activation, can stimulate a phosphatidylinositol-calcium second messenger system. nih.govgenecards.org
Function: Studies using knockout mice have revealed that BRS-3 is an important regulator of body weight, energy expenditure, glucose homeostasis, and body temperature. researchgate.netnih.gov It is also implicated in the regulation of blood pressure and heart rate. researchgate.netnih.gov
Clinical Relevance: Due to its role in metabolic regulation, BRS-3 is being investigated as a potential therapeutic target for obesity and type 2 diabetes. researchgate.net It is also ectopically expressed in some lung cancers and may be involved in tumor growth. nih.govnih.gov
A fourth bombesin receptor subtype, designated BB4, has been identified in amphibians, specifically in the brain of the frog Bombina orientalis. bioscientifica.comnih.gov This receptor shows a higher affinity for bombesin than for GRP or NMB. bioscientifica.comnih.gov To date, no mammalian equivalent of the BB4 receptor has been discovered. nih.gov
Bombesin Receptor Subtype 3 (BRS-3/BB3)
Physiological and Pathophysiological Roles of Bombesin Receptors
Bombesin receptors are integral to a multitude of physiological processes and are also implicated in various disease states. guidetopharmacology.orgnih.gov
Physiological Roles:
Gastrointestinal Function: Bombesin receptors regulate gastric acid secretion, pancreatic and intestinal secretions, and gastrointestinal motility. guidetopharmacology.orgfrontiersin.org
Central Nervous System Function: They are involved in satiety, circadian rhythms, behavior, learning, and memory. guidetopharmacology.orgresearchgate.netnih.gov
Metabolic Regulation: BRS-3, in particular, plays a crucial role in energy balance, glucose metabolism, and body weight control. researchgate.netnih.gov
Other Functions: These receptors also influence smooth muscle contraction, thermoregulation, and immune responses. ehu.eus7tmantibodies.comuniprot.org
Pathophysiological Roles:
Cancer: Bombesin receptors, particularly GRPR and NMBR, are frequently overexpressed in various cancers, including lung, prostate, colon, and ovarian cancers, where they can act as autocrine growth factors. guidetopharmacology.orgfrontiersin.orgresearchgate.net BRS-3 has also been implicated in tumor growth. nih.gov
Inflammatory Disorders: Bombesin-like peptides are involved in the pathophysiology of chronic lung inflammatory diseases. atsjournals.org
Metabolic Disorders: Dysregulation of BRS-3 is associated with obesity, hypertension, and glucose intolerance. nih.gov
Neurological and Psychiatric Disorders: Alterations in bombesin receptor signaling have been linked to anxiety, memory impairment, and other CNS disorders. researchgate.netnih.gov
Central Nervous System Functions Mediated by Bombesin Receptors
Bombesin receptors are widely distributed throughout the mammalian central nervous system (CNS), where they are implicated in a diverse range of neurological and behavioral functions. guidetopharmacology.orgguidetopharmacology.org Activation of these receptors, particularly the BB1 and BB2 subtypes, can influence everything from body temperature to complex behaviors. guidetopharmacology.org Research has demonstrated that bombesin-like peptides play a role in the regulation of circadian rhythms, grooming, and the modulation of fear, stress, and anxiety. guidetopharmacology.orgfrontiersin.org Furthermore, there is growing evidence for their involvement in memory and learning processes. nih.gov The administration of bombesin into the CNS can induce specific behavioral changes and affect thermoregulation. portico.org The development of antagonists like (D-Phe12)-Bombesin has provided valuable tools for researchers to probe these functions. By blocking the action of endogenous bombesin-like peptides, these antagonists help to clarify the specific contributions of the bombesin system to various CNS-mediated responses. nih.gov
Gastrointestinal System Regulation via Bombesin Receptors
In the periphery, the gastrointestinal (GI) tract is a major site of bombesin receptor expression and activity. pnas.orgguidetopharmacology.org These receptors are key regulators of numerous digestive processes. Bombesin-like peptides, acting through BB1 and BB2 receptors, stimulate the release of various GI hormones, most notably gastrin. nih.govesmed.org They also exert powerful effects on smooth muscle contraction throughout the gut, influencing GI motility. pnas.org The pancreas is a particularly sensitive target, where bombesin receptor activation stimulates the secretion of digestive enzymes like amylase. portico.org In fact, the initial characterization of this compound and its analogues as receptor antagonists was demonstrated through their ability to inhibit bombesin-stimulated amylase release from guinea pig pancreatic acini. nih.gov These antagonists competitively block the receptor, preventing the downstream signaling that leads to secretion, thereby confirming the direct role of bombesin receptors in this process. nih.gov
Table 2: Inhibitory Activity of this compound Analogues
| Compound | Action | Measured Effect | IC50 Value |
|---|---|---|---|
| This compound | Bombesin Receptor Antagonist | Inhibition of bombesin-induced amylase release | 4 µM medchemexpress.com |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor Antagonist | Inhibition of bombesin-induced amylase release | 4 µM nih.gov |
| [Tyr4,D-Phe12]-Bombesin | Bombesin Receptor Antagonist | Inhibition of bombesin-stimulated amylase secretion | 4 µM nih.gov |
IC50 (Half-maximal inhibitory concentration) represents the concentration of an antagonist required to inhibit 50% of the maximal response stimulated by an agonist.
Metabolic Regulation and Energy Homeostasis
The bombesin receptor system, particularly the BB3 receptor, plays a significant role in the regulation of metabolism and energy balance. guidetopharmacology.orgnih.gov Studies involving knockout mice lacking the BB3 receptor have revealed that these animals develop age-dependent obesity, hypertension, glucose intolerance, and elevated insulin (B600854) levels. nih.govresearchgate.net This suggests that the BB3 receptor is integral to maintaining normal metabolic homeostasis. Activation of bombesin receptors can influence food intake, with studies showing that bombesin-like peptides can induce satiety and reduce meal size. pnas.orgresearchgate.net This effect is believed to be mediated through both central and peripheral pathways. researchgate.net The use of receptor antagonists has been crucial in these investigations, with studies showing that antagonist administration can lead to increased food intake and body weight, further cementing the role of bombesin receptors in the complex network that governs energy homeostasis. nih.govresearchgate.net
Cellular Proliferation and Development Associated with Bombesin Receptors
Bombesin-like peptides and their receptors are potent regulators of cellular growth and development. nih.gov They have been shown to stimulate the growth of various normal cells and are involved in developmental processes, such as fetal lung development, where they promote branching morphogenesis and cell differentiation. physiology.orgatsjournals.org Of significant interest is the finding that bombesin-like peptides can function as autocrine and paracrine growth factors for a number of human cancers, including small cell lung cancer, glioma, and neuroblastoma. guidetopharmacology.orgesmed.orgfrontiersin.org In these cancers, the tumor cells themselves can secrete bombesin-like peptides, which then bind to receptors on their own surfaces (or on adjacent tumor cells) to stimulate proliferation. guidetopharmacology.orgesmed.org This discovery was a primary driver for the development of bombesin receptor antagonists. nih.gov By blocking the receptor, antagonists like this compound and its more potent successors can inhibit the growth-promoting signals in these cancer cells, highlighting a potential avenue for targeted cancer therapy. nih.govesmed.org
Properties
Molecular Formula |
C74H112N22O18S |
|---|---|
Molecular Weight |
1629.9 g/mol |
IUPAC Name |
N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |
InChI |
InChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81) |
InChI Key |
NXZVGUQLNAVPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Discovery and Characterization of D Phe12 Bombesin As a Receptor Antagonist
Historical Context of Bombesin (B8815690) Receptor Antagonist Development
Early efforts to block bombesin receptors utilized analogues of Substance P. nih.gov However, these compounds generally exhibited low potency and lacked specificity. nih.govportico.org The discovery that bombesin and GRP could act as autocrine growth factors for certain cancers, including small-cell lung cancer (SCLC), intensified the search for more effective antagonists. nih.govfrontiersin.org This led to the exploration of modifications to the bombesin peptide sequence itself. nih.gov Prior to the development of (D-Phe12)-bombesin analogues, attempts to create specific bombesin receptor antagonists had been largely unsuccessful. nih.gov The breakthrough came from applying a strategy previously successful in developing antagonists for luteinizing hormone-releasing hormone, which involved altering the histidine residue. nih.gov
Synthesis and Structural Modifications Leading to this compound Analogues
The pivotal modification in the development of this class of antagonists was the substitution of the histidine residue at position 12 of the bombesin molecule with a D-phenylalanine (D-Phe). nih.govportico.org This strategic alteration of a single amino acid resulted in a new class of bombesin receptor antagonists. nih.gov Further modifications were explored to enhance the properties of these antagonists. For instance, other substitutions at position 12, such as with D-p-chlorophenylalanine, were investigated, although they only yielded a modest three-fold improvement in affinity. portico.org Another analogue, [D-Phe12,Leu14]-bombesin, was also synthesized and characterized. nih.govtocris.com
Receptor Binding Affinity and Potency Studies of this compound
The antagonist properties of this compound and its analogues were established through comprehensive receptor binding and functional assays. These studies demonstrated that while these compounds did not elicit a biological response on their own, they effectively blocked the actions of bombesin. nih.gov
Determination of Inhibition Constants (K_i Values)
The inhibition constant (K_i) is a measure of the binding affinity of an inhibitor to its target receptor. A lower K_i value indicates a higher affinity. For [D-Phe12]-Bombesin, a K_i value of 4.7 μM has been reported for the bombesin receptor. medchemexpress.commedchemexpress.commedchemexpress.com This value is calculated from the IC50 value using the Cheng-Prusoff equation. nih.gov
Inhibition Constants (K_i) of this compound
| Compound | Receptor | K_i Value (μM) |
| [D-Phe12]-Bombesin | Bombesin Receptor | 4.7 |
Concentration-Dependent Inhibition Analysis (IC50 Values)
The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand. Studies on guinea pig pancreatic acini showed that [D-Phe12]bombesin inhibited the binding of ¹²⁵I-labeled [Tyr4]bombesin with an IC50 value of 1 µM. portico.org Similarly, in rat brain slices, [D-Phe12]BN, [D-Phe12,Leu14]BN, and [Tyr4,D-Phe12]BN all inhibited bombesin binding with IC50 values of approximately 2 μM. nih.gov Furthermore, these analogues inhibited bombesin-stimulated amylase release from guinea pig pancreatic acini with an IC50 of 4 μM. nih.gov
IC50 Values for this compound Analogues
| Analogue | Tissue/Cell Type | IC50 Value (Binding Inhibition) | IC50 Value (Functional Inhibition) |
| [D-Phe12]Bombesin | Guinea Pig Pancreatic Cells | 1 µM portico.org | 4 µM nih.gov |
| [D-Phe12,Leu14]-Bombesin | Rat Brain | ~2 µM tocris.comnih.gov | 4 µM tocris.com |
| [Tyr4,D-Phe12]Bombesin | Rat Brain | ~2 µM nih.gov | 4 µM nih.gov |
Receptor Specificity of this compound and Analogues
A critical aspect of a useful receptor antagonist is its specificity for its target receptor. The this compound analogues were found to be highly specific for bombesin receptors. nih.gov
Selective Interaction with Bombesin Receptor Subtypes
The bombesin receptor family in mammals includes the gastrin-releasing peptide receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3). nih.govresearchgate.net The order of peptide potency for the GRPR is GRP = bombesin > NMB, while the NMBR prefers NMB over bombesin or GRP. portico.org
Studies demonstrated that [D-Phe12] analogues of bombesin specifically inhibit the actions of agonists that interact with bombesin receptors. nih.gov They did not affect the cellular responses stimulated by other agents like substance P, which act through different receptors. nih.gov This specificity was further confirmed by binding assays, where the analogues inhibited the binding of a radiolabeled bombesin analogue but not radiolabeled substance P. nih.gov While these first-generation antagonists had relatively low affinity for GRP receptors, their development was a crucial step, paving the way for subsequent classes of more potent and specific bombesin receptor antagonists. portico.org
Absence of Interaction with Non-Bombesin Receptors
A critical aspect of a receptor antagonist's utility is its specificity for its target receptor. Research has demonstrated that this compound analogues exhibit a high degree of selectivity, interacting specifically with bombesin receptors while showing no significant affinity for other receptor types. This specificity is crucial as it minimizes off-target effects and ensures that the observed biological responses are due to the modulation of the bombesin receptor system.
Studies conducted on guinea pig pancreatic acini, a well-established model for studying bombesin receptor activity, have provided clear evidence of this selectivity. In these experiments, while this compound and its analogues effectively inhibited bombesin-stimulated amylase secretion, they did not affect the secretory responses induced by other agonists that act through different receptors. nih.gov For instance, the stimulatory effects of substance P, which interacts with its own distinct receptors, were unaltered in the presence of this compound analogues. nih.gov
Furthermore, direct binding assays have corroborated these functional findings. In these assays, radiolabeled ligands for different receptors are used to measure the ability of a compound to displace them from their binding sites. It was shown that while this compound analogues could inhibit the binding of radiolabeled [Tyr4]bombesin to bombesin receptors, they did not interfere with the binding of radiolabeled substance P to its receptors. nih.gov This demonstrates that this compound does not bind to substance P receptors.
Similarly, investigations in the central nervous system have confirmed the selectivity of this compound analogues. Studies using rat brain slices showed that neither this compound analogues nor substance P analogues inhibited the specific binding of radiolabeled Vasoactive Intestinal Peptide (VIP) to its receptors, further highlighting the specific nature of the interaction of this compound with bombesin receptors. nih.gov
The bombesin receptor family itself includes subtypes such as the gastrin-releasing peptide receptor (GRPR), the neuromedin B receptor (NMBR), and the bombesin receptor subtype 3 (BRS-3). medchemexpress.comguidetopharmacology.org While this compound is a potent antagonist at bombesin receptors, more specific antagonists have been developed to differentiate between these subtypes. portico.orgnih.gov For example, some substance P analogues show a degree of selectivity for NMB receptors over GRP receptors, although their affinity remains relatively low. portico.org The development of highly selective antagonists for each bombesin receptor subtype continues to be an active area of research.
The following table summarizes the inhibitory constants (IC50) of this compound analogues against bombesin-induced responses and their lack of effect on other receptor systems.
Table 1: Specificity of this compound Analogues
| Agonist | Receptor System | Effect of this compound Analogues | Reference |
|---|---|---|---|
| Bombesin | Bombesin Receptor | Inhibition of amylase release | nih.gov |
| Substance P | Substance P Receptor | No effect on stimulated amylase release | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [Tyr4]bombesin |
| Substance P |
| Vasoactive Intestinal Peptide (VIP) |
| Gastrin-releasing peptide (GRP) |
Molecular Mechanisms of D Phe12 Bombesin Action
Competitive Antagonism at Bombesin (B8815690) Receptor Binding Sites
(D-Phe12)-Bombesin functions as a competitive antagonist, directly competing with bombesin and related peptides for binding to their receptors. nih.govosti.gov This antagonistic action is specific to bombesin receptors, as the compound does not interfere with the binding of other signaling molecules, such as substance P, to their respective receptors. nih.govosti.gov
The development of this compound was a significant breakthrough, as previous attempts to create specific bombesin receptor antagonists had been largely unsuccessful. nih.gov The strategy of altering the histidine residue, inspired by the development of luteinizing hormone-releasing hormone antagonists, proved effective. nih.gov
Studies using radiolabeled ligands have demonstrated the competitive nature of this interaction. This compound effectively inhibits the binding of 125I-labeled [Tyr4]bombesin to its receptors on guinea pig pancreatic acini and rat brain slices. nih.govnih.gov The inhibition is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) of approximately 1 to 4 μM in pancreatic cells. nih.govportico.org Schild plot analysis of this inhibition yields a slope of 1.0, which is the classical signature of a competitive antagonist. nih.govosti.gov This indicates that this compound and bombesin bind to the same receptor site in a mutually exclusive manner.
| Compound | Target Receptor | Action | IC50 Value (Binding Assay) | Tissue/Cell Model |
| This compound | Bombesin Receptor | Competitive Antagonist | ~1-4 µM | Guinea Pig Pancreatic Acini |
| This compound | Bombesin Receptor | Competitive Antagonist | ~2 µM | Rat Brain Slices |
This table summarizes the competitive binding characteristics of this compound at bombesin receptors.
Modulation of Receptor-Mediated Cellular Responses
By blocking the binding of bombesin agonists, this compound effectively modulates the physiological responses typically initiated by receptor activation. This is most prominently observed in secretory tissues like the pancreas.
Inhibition of Bombesin-Stimulated Amylase Release in Pancreatic Acini
One of the hallmark effects of bombesin is the stimulation of amylase secretion from pancreatic acinar cells. portico.orgpancreapedia.org this compound, when administered alone, does not stimulate amylase release. nih.govosti.gov However, it potently inhibits the amylase secretion induced by bombesin and other agonists that act via the bombesin receptor. nih.gov
Research on dispersed acini from the guinea pig pancreas has shown that detectable inhibition of amylase release occurs at a this compound concentration of 1 μM, with half-maximal inhibition achieved at approximately 4 μM. nih.govmedchemexpress.com This inhibitory effect is specific to secretagogues that utilize the bombesin receptor pathway; the compound does not affect amylase release stimulated by agents acting through different receptors, such as substance P. nih.gov
| Agonist | Antagonist | Effect on Amylase Release | IC50 (Inhibition) | Cell Model |
| Bombesin | This compound | Inhibition | 4 µM | Guinea Pig Pancreatic Acini |
This table illustrates the inhibitory effect of this compound on bombesin-stimulated amylase release.
Effects on Pancreatic Secretion Pathways
The action of this compound highlights the specific role of the bombesin receptor pathway in pancreatic exocrine secretion. pancreapedia.org Bombesin and its mammalian equivalent, GRP, are known to stimulate enzyme-rich pancreatic secretions. pancreapedia.orgpancreapedia.org The ability of this compound to competitively block these effects confirms that the secretory response is a direct result of agonist binding to bombesin receptors on acinar cells. nih.gov While bombesin can also influence the release of other mediators like acetylcholine, the direct antagonism at the acinar cell receptor is a key component of its mechanism. pancreapedia.orgpancreapedia.org The specificity of this compound makes it a valuable tool for isolating and studying the GRP/bombesin-mediated components of pancreatic secretion. nih.gov
Disruption of Downstream Signaling Pathways Activated by Bombesin Receptors
Bombesin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. nih.govmdpi.com this compound disrupts these downstream pathways by preventing the initial receptor-agonist interaction.
Inhibition of Phospholipase C Activation
A primary signaling pathway activated by bombesin receptors involves the Gq family of G-proteins, which in turn activate phospholipase C (PLC). portico.orgnih.govmdpi.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com Bombesin has been shown to stimulate the formation of inositol phosphates in various cell types. nih.govcapes.gov.br By blocking the receptor, antagonists like [Tyr4, D-Phe12] bombesin blunt the bombesin-stimulated increase in inositol phosphate (B84403) production, demonstrating an inhibition of PLC activation. nih.gov This disruption prevents the propagation of the signal downstream.
Attenuation of Intracellular Calcium Mobilization
The generation of IP3 by PLC is critical for the mobilization of calcium from intracellular stores, primarily the endoplasmic reticulum. portico.orgnih.gov This leads to a rapid increase in the concentration of cytosolic free calcium ([Ca2+]i). capes.gov.brnih.gov This calcium transient is a key signal for many cellular responses, including enzyme secretion from pancreatic acini.
Studies have consistently shown that bombesin and GRP are potent inducers of intracellular calcium mobilization in various cells, including prostate cancer cells and pancreatic acini. capes.gov.brnih.gov Bombesin receptor antagonists, by preventing the activation of the PLC-IP3 pathway, effectively attenuate or completely block this agonist-induced calcium release. snmjournals.orgresearchgate.net The ability of this compound analogues to inhibit bombesin-induced calcium mobilization is a direct consequence of their competitive antagonism at the receptor level, preventing the initiation of the signaling cascade required for this effect. snmjournals.orgresearchgate.net
Interference with Protein Kinase C Activity
The activation of bombesin receptors by agonists such as GRP is fundamentally linked to the Gq/11 family of G-proteins. nih.govfrontiersin.org This activation initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). portico.org While IP3 stimulates the release of calcium from intracellular stores, DAG directly activates Protein Kinase C (PKC), causing its translocation to the cell membrane and subsequent phosphorylation of numerous protein substrates. portico.orgnih.gov This PKC activation is a critical component of the mitogenic signal of bombesin-like peptides. nih.gov
As a bombesin receptor antagonist, this compound interferes with this process at the initial step. By occupying the receptor binding site, it prevents the G-protein coupling and subsequent PLC activation that is necessary for DAG production and PKC stimulation. While direct studies quantifying the effect of this compound on PKC are limited, the principle of its action is to prevent the upstream signals required for PKC activation.
Research on other, more potent bombesin antagonists demonstrates this inhibitory effect on the PKC pathway. For instance, studies have shown that specific bombesin receptor antagonists can significantly reduce the chemoattractant capacity of GRP, an effect mediated by PKC. nih.gov In glioblastoma models, the bombesin antagonists RC-3940-II and RC-3940-Et were found to significantly decrease the expression of PKCα. nih.gov
Table 1: Effect of Bombesin Antagonists on Protein Kinase C (PKC) Alpha Expression in U-118MG Glioblastoma Xenografts
This table presents findings from research on the antagonists RC-3940-II and RC-3940-Et to illustrate the general mechanism of bombesin antagonists on PKC, as specific data for this compound is not available.
| Treatment Group | Change in PKCα Expression | Statistical Significance | Reference |
| Control | Baseline | - | nih.gov |
| RC-3940-II | ~35% reduction | p<0.05 | nih.gov |
| RC-3940-Et | ~35% reduction | p<0.05 | nih.gov |
Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling networks that convert extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis. Bombesin receptor activation is known to stimulate all three major MAPK cascades: ERK1/2 (extracellular signal-regulated kinases), JNK (c-Jun N-terminal kinases), and p38-MAPK. frontiersin.orgnih.gov The activation of these kinases is a key part of the mitogenic signaling of bombesin-like peptides. physiology.org
Studies involving other bombesin antagonists have confirmed this modulatory role.
ERK1/2: In Swiss 3T3 cells, bombesin stimulates ERK activation through a PKC-dependent pathway, which can be blocked by bombesin antagonists. physiology.org In prostate cancer cells, bombesin-induced mitogenic responses are mediated by the activation of ERK, a process that is inhibited by GRPR antagonists. tandfonline.com
p38-MAPK: In prostate cancer cells, bombesin stimulates the expression of cyclooxygenase-2 (COX-2) through pathways that include p38-MAPK. This effect is blocked by a GRPR-selective antagonist. d-nb.info
JNK: The role of JNK and p38 MAPK pathways is complex, as they are also activated by cellular stress and can have roles in both cell survival and apoptosis. ucl.ac.uk Antagonizing bombesin receptors would prevent the specific activation of these pathways by GRP or bombesin.
Impact on PI3K/Akt and Src Kinase Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. wikipedia.org Concurrently, the non-receptor tyrosine kinase Src plays a pivotal role as a signaling hub, integrating signals from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). mdpi.com Bombesin receptor activation can trigger both of these pathways. frontiersin.orgnih.gov
The antagonistic action of this compound at the bombesin receptor prevents the initiation of signals that lead to the activation of PI3K/Akt and Src. By blocking GRP binding, this compound inhibits the downstream effectors that would normally engage these pathways.
Evidence from studies on other bombesin antagonists and GRPR silencing supports this mechanism:
PI3K/Akt Pathway: In human neuroblastoma cells, GRP stimulates the phosphorylation of Akt. This effect is inhibited by a GRPR antagonist. frontiersin.org Furthermore, the knockdown of GRPR in these cells leads to a decrease in phosphorylated Akt and an increase in the expression of PTEN, a key inhibitor of the PI3K/Akt pathway. frontiersin.orgnih.gov In prostate cancer models, GHRH antagonists have been shown to inactivate Akt, demonstrating a similar principle of action for GPCR antagonists. nih.gov
Src Kinase Signaling: Bombesin has been shown to rapidly stimulate the phosphorylation of Src in fibroblasts. nih.gov Src kinase activation is often a necessary intermediate step in the transactivation of the EGFR by bombesin receptors. nih.gov Therefore, a bombesin antagonist would be expected to prevent this Src activation.
Influence on Receptor Tyrosine Kinase Cascades
A significant aspect of bombesin receptor signaling is the transactivation of receptor tyrosine kinases (RTKs), particularly members of the ErbB/HER family, such as the Epidermal Growth Factor Receptor (EGFR/ErbB1) and HER2/ErbB2. esmed.orgpnas.org This process involves the bombesin GPCR, upon activation, initiating an intracellular cascade that leads to the phosphorylation and activation of a nearby RTK, even in the absence of the RTK's own ligand (e.g., EGF). esmed.orgpnas.org This transactivation often requires Src kinase activity and can involve the release of metalloproteinases that cleave and release membrane-bound EGFR ligands. nih.govesmed.org
This compound is expected to inhibit this transactivation by blocking the initial bombesin receptor activation. By preventing GRP from binding, it halts the entire downstream sequence of events that leads to EGFR phosphorylation. While studies have not focused specifically on this compound, research on more modern, potent bombesin antagonists has clearly demonstrated this effect. Treatment with antagonists like RC-3095 and RC-3940-II has been shown to not only inhibit tumor growth but also to cause a marked downregulation in the mRNA and protein levels of EGFR and other ErbB/HER family members in breast and lung cancer models. tandfonline.compnas.org
Table 2: Effect of Bombesin Antagonists on ErbB/HER-2 Protein Expression in MDA-MB-435 Breast Cancer Xenografts
This table shows representative data for the antagonists RC-3095 and RC-3940-II to illustrate the general mechanism of bombesin antagonists on RTK expression, as specific data for this compound is not available.
| Treatment Group | Change in HER-2 Protein Level (Relative Densitometric Units) | Statistical Significance | Reference |
| Control | 1.00 (Baseline) | - | pnas.org |
| RC-3095 | 0.44 (56% reduction) | p<0.01 | pnas.org |
| RC-3940-II | 0.51 (49% reduction) | p<0.01 | pnas.org |
Preclinical Research Applications and Biological Effects of D Phe12 Bombesin Analogues
In Vivo Studies in Animal Models
The application of (D-Phe12)-bombesin analogues extends to in vivo animal models, where they have been crucial for understanding the central and peripheral effects of endogenous and exogenous bombesin (B8815690).
Central administration of bombesin in rodents elicits a characteristic suite of behaviors, including excessive grooming and scratching, and a suppression of feeding. nih.govnih.gov this compound analogues have been used to demonstrate that these behavioral effects are mediated by specific bombesin receptors in the central nervous system.
In rats, the central administration of (Tyr4, D-Phe12)BN was shown to antagonize the grooming and feeding suppression induced by bombesin. nih.gov Similarly, pretreatment with [D-Phe12,Leu14]BN effectively blocked the effects of bombesin on both food intake and grooming behavior. nih.gov These studies highlight the specificity of these antagonists, as they can reverse the behavioral effects of bombesin without having intrinsic effects on behavior themselves, a limitation seen with some other classes of bombesin antagonists like those derived from substance P. nih.gov
Table 2: Attenuation of Bombesin-Induced Behavioral Effects in Rodents by this compound Analogues
| Analogue | Animal Model | Bombesin-Induced Effect | Antagonistic Action |
|---|---|---|---|
| (Tyr4, D-Phe12)BN | Rat | Grooming, suppression of feeding and resting | Antagonized the behavioral effects of bombesin. nih.gov |
This compound analogues have served as invaluable pharmacological tools to probe the physiological functions of endogenous bombesin-like peptides, such as GRP and neuromedin B (NMB). nih.gov By blocking the receptors for these peptides, researchers can infer their roles in various bodily processes.
For example, bombesin is known to influence gastric acid secretion. Antagonists like [D-Phe12]-bombesin analogues can be used to investigate whether endogenous bombesin-like peptides play a physiological role in regulating this process. nih.gov Studies have also implicated bombesin in the regulation of food intake and satiety. researchgate.net The use of specific antagonists has helped to confirm that the satiety effects of bombesin are neurally mediated and involve central bombesin receptors. Furthermore, these antagonists have been employed to study the role of bombesin-like peptides in cardiovascular regulation, where they can inhibit the pressor effects induced by other agents in animal models of hemorrhagic shock. sum.edu.plbibliotekanauki.pl
Attenuation of Bombesin-Induced Behavioral Effects in Rodents
Application in Cancer Research Models
The discovery that bombesin-like peptides can act as autocrine or paracrine growth factors for various tumors has made their antagonists, including this compound analogues, a focus of cancer research. nih.govmedchemexpress.com These antagonists are used to inhibit the growth-promoting effects of bombesin-like peptides in preclinical cancer models.
The gastrin-releasing peptide receptor (GRPR) is overexpressed in a number of malignancies, including prostate, breast, pancreatic, and lung cancers. mdpi.com (D-Phe12)-substituted bombesin analogues were among the classes of antagonists developed to target these receptors. mdpi.com In research models, these compounds have been used to inhibit the proliferation of cancer cell lines. nih.gov For instance, they have been shown to have anti-proliferative effects on human prostate cancer cells. diva-portal.org
More recently, D-Phe12 substituted antagonists have been utilized in the development of targeted nanoparticles for cancer imaging and therapy. mdpi.com For example, ultrasmall paramagnetic iron oxide nanoparticles (USPIONs) conjugated to a D-Phe12 antagonist were successfully used to target GRPR-positive breast cancer xenografts in vivo. mdpi.com This demonstrates the ongoing utility of the this compound scaffold in advancing cancer diagnostics and treatment research.
Table 3: Application of this compound Analogues in Cancer Research Models
| Analogue/Derivative | Cancer Model | Application | Key Finding |
|---|---|---|---|
| [D-Phe12, Leu14]BN | Hormone-dependent human prostate tumor cells (PC-82) | Inhibition of Proliferation | A considerable decrease in tumor cell proliferation was reported with a bombesin receptor antagonist. diva-portal.org |
| D-Phe12 substituted antagonist | GRPR-positive breast cancer xenograft (in vivo) | Targeted Nanoparticle Imaging | Successfully targeted ultrasmall paramagnetic iron oxide nanoparticles (USPION) to the tumor. mdpi.com |
Antagonism of Autocrine Growth Stimulation in Cancer Cell Lines
Bombesin-like peptides are known to be secreted by certain cancer cells, which also express the corresponding receptors, creating a self-stimulatory growth loop. nih.gov This autocrine mechanism is a key driver of proliferation in several cancer types, including small-cell lung cancer (SCLC), breast, prostatic, and pancreatic cancers. nih.gov The activation of bombesin receptors, such as the GRP receptor (GRPR or BB2), triggers a cascade of intracellular signaling events, including the mobilization of calcium and the activation of protein kinase C, which are involved in transducing the mitogenic signal. nih.gov
This compound and its related analogues were developed to interfere with this process. By competitively binding to bombesin receptors, these antagonists block the binding of endogenous peptide agonists like GRP. This action inhibits the subsequent signaling pathways responsible for cell growth. For instance, this compound was shown to inhibit bombesin-induced amylase release in pancreatic acini, a classic bioassay for bombesin receptor activity, with an IC50 of 4 μM. medchemexpress.com Although less potent than later-generation antagonists, this class of compounds demonstrated the feasibility of inhibiting bombesin-stimulated cellular responses. nih.govbioscientifica.com The development of these antagonists was a critical step toward validating the bombesin receptor as a therapeutic target for cancers driven by autocrine peptide growth factors. nih.gov
Impact on Tumor Growth and Invasiveness in Preclinical Xenograft Models (e.g., Prostatic Cancer, Neuroblastoma, Glioma)
The utility of bombesin receptor antagonists, including the conceptual class of this compound analogues, has been extensively evaluated in in vivo preclinical models. These studies have consistently demonstrated the ability of these compounds to inhibit tumor growth across various cancer types by disrupting autocrine and paracrine growth loops.
Prostatic Cancer: Prostate cancer cells often express GRP receptors, and bombesin-like peptides can stimulate their proliferation. nih.govnih.gov In preclinical studies, the administration of bombesin/GRP receptor antagonists, such as the potent analogue RC-3095, effectively suppressed the growth of various human prostate cancer xenografts, including PC-3 and DU-145 cell lines, in nude mice. nih.gov The growth-inhibitory effects observed with these antagonists support the hypothesis that bombesin-like peptides act as local growth factors within the tumor microenvironment. nih.govnih.gov Furthermore, it has been suggested that neuroendocrine cells within the prostate, which secrete these peptides, may promote the progression and androgen independence of prostate cancer. nih.gov
Neuroblastoma: Neuroblastoma is a highly vascular pediatric tumor where bombesin and GRP act as trophic factors. nih.govnih.gov Studies using xenograft models have shown that bombesin administration increases tumor growth and the expression of angiogenic markers. nih.govfrontiersin.org The application of bombesin receptor antagonists, such as RC-3095, successfully attenuated this bombesin-stimulated tumor growth and angiogenesis in vivo. nih.govnih.gov Knockdown of the GRP receptor in neuroblastoma cells resulted in delayed tumor growth and reduced liver metastases in nude mice, providing further evidence for the oncogenic role of this signaling pathway. frontiersin.org These findings highlight the potential of bombesin receptor antagonism to inhibit both tumor cell proliferation and the development of a supportive tumor vasculature.
Glioma: Bombesin receptor antagonists have also shown efficacy in preclinical models of glioma. In vivo studies demonstrated that antagonists inhibited the growth of xenografts from human glioblastoma cell lines like U-87MG and U-373MG, as well as the rat C-6 glioma cell line. frontiersin.orgnih.gov For example, the antagonist RC-3095 was found to inhibit the growth of C-6 gliomas by 60%. nih.gov This inhibition of tumor growth translated to increased survival time in nude mice with glioblastoma xenografts. nih.gov
| Cancer Type | Xenograft Model | Antagonist Class/Example | Key Findings | Reference(s) |
| Prostatic Cancer | PC-3, DU-145 | Bombesin/GRP Antagonists (e.g., RC-3095) | Suppressed growth of human cancer xenografts. | nih.gov |
| Neuroblastoma | SK-N-SH, BE(2)-C | GRP Receptor Antagonists (e.g., RC-3095) | Attenuated bombesin-stimulated tumor growth and angiogenesis. | nih.govnih.govfrontiersin.org |
| Glioma | U-87MG, U-373MG, C-6 | Bombesin/GRP Antagonists (e.g., RC-3095) | Inhibited growth of human and rat glioma xenografts by up to 60%. | frontiersin.orgnih.gov |
Role in Receptor Imaging and Targeted Delivery Concepts for Research Probes
The overexpression of bombesin receptors, particularly the GRP receptor, on the surface of various cancer cells provides a molecular target not only for therapy but also for diagnostic imaging and the targeted delivery of research probes. nih.govresearchgate.net Antagonists are often considered superior to agonists for these applications due to potentially higher tumor uptake and reduced side effects. mdpi.com
This compound and other bombesin analogues are crucial tools in radioligand binding assays for quantifying receptor expression in research samples. researchgate.netsigmaaldrich.com In these assays, a radiolabeled ligand (agonist or antagonist) is incubated with cells or tissue membranes that express the receptor. By measuring the amount of bound radioactivity, researchers can determine the density and affinity of the receptors.
Methodological Advances and Research Techniques Utilized in D Phe12 Bombesin Studies
Radioligand Binding Assays for Quantitative Receptor Characterization
Radioligand binding assays are fundamental in quantifying the affinity of ligands for their receptors. In the study of (D-Phe12)-Bombesin, these assays have been employed to determine its binding characteristics at bombesin (B8815690) receptor subtypes. nih.gov Typically, a radiolabeled ligand, such as ¹²⁵I-[Tyr⁴]bombesin, is incubated with cells or tissues expressing bombesin receptors in the presence of varying concentrations of the unlabeled competitor, this compound. nih.govnih.gov The ability of this compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory concentration (IC₅₀) or binding affinity (Ki). medchemexpress.commedchemexpress.com
Initial studies demonstrated that replacing the histidine at position 12 of bombesin with D-phenylalanine resulted in a compound with antagonist properties, but with a significant decrease in receptor affinity. nih.gov For instance, (D-Phe¹²)-Bombesin inhibited the binding of ¹²⁵I-[Tyr⁴]bombesin to guinea pig pancreatic cells with an IC₅₀ value of approximately 1 µM. portico.org Another analog, [D-Phe¹²,Leu¹⁴]-Bombesin, was found to inhibit bombesin binding to rat brain tissue with an IC₅₀ value of 2 µM. These assays are critical for comparing the potency of different analogs and understanding the structure-activity relationships that govern receptor interaction. nih.gov While (D-Phe¹²)-Bombesin itself showed relatively low affinity, it paved the way for the development of subsequent antagonists with improved binding characteristics. portico.org
| Compound | Preparation | Radioligand | IC₅₀ / Ki Value | Reference |
|---|---|---|---|---|
| (D-Phe¹²)-Bombesin | Guinea Pig Pancreatic Cells | ¹²⁵I-[Tyr⁴]Bombesin | ~1 µM (IC₅₀) | portico.org |
| [D-Phe¹²,Leu¹⁴]-Bombesin | Rat Brain Tissue | Not Specified | 2 µM (IC₅₀) | |
| [D-Phe¹²]-Bombesin | Bombesin Receptor | Not Specified | 4.7 µM (Ki) | medchemexpress.commedchemexpress.com |
| [Tyr⁴,D-Phe¹²]BN | Rat Pancreatic Tissue | ¹²⁵I-[Tyr⁴]BN | ~13 µM | nih.gov |
Advanced Spectroscopic Techniques for Structural Elucidation
The three-dimensional conformation of a peptide is critical to its biological activity. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), have been utilized to investigate the structure of (D-Phe¹²)-Bombesin analogs. nih.govnih.gov These methods provide insights into the peptide's flexibility and secondary structure in different environments. nih.govacs.org
A study using 500 MHz NMR and CD compared the conformational flexibility of native bombesin with its synthetic antagonist, [D-Phe¹², Leu¹⁴]-bombesin. nih.gov The spectral data revealed that the ordered structure, particularly an α-helical conformation observed in the C-terminal portion of the native bombesin molecule, is lost in the [D-Phe¹², Leu¹⁴] analog. nih.gov Further studies comparing bombesin, [D-Phe¹², Leu¹⁴]BN, and other analogs in various solvents and a membrane-mimicking environment (SDS micelles) showed that while all peptides tended to shift from random coil to more folded structures in less polar media, NMR data did not indicate a single, stable, ordered structure. nih.gov This suggests a rapid exchange between different conformations. nih.gov The disruption of the C-terminal ordered structure by the introduction of a D-amino acid is believed to be a key factor in the loss of agonist activity and the gain of antagonist function. nih.gov
Molecular Biology Approaches for Receptor Expression and Function Analysis (e.g., Receptor Knockout Models, Antisense Studies)
Molecular biology techniques have been indispensable for understanding the roles of the different bombesin receptor subtypes (GRPR, NMBR, BRS-3) and for validating the specificity of antagonists. nih.govphysiology.org The development of receptor knockout mice, where the gene for a specific receptor is deleted, has been particularly insightful. nih.govresearchgate.net For example, studies in GRPR knockout mice have helped to delineate the specific physiological functions mediated by this receptor, such as roles in satiety and energy homeostasis. nih.gov Although direct studies of (D-Phe¹²)-Bombesin in knockout models are not extensively detailed, these models provide the essential biological context for interpreting the effects of antagonists. By comparing the effects of a bombesin-like peptide in wild-type versus knockout animals, researchers can confirm which receptor is mediating a particular response. physiology.org
Antisense strategies have also been employed to investigate neuropeptide receptor function. chez-alice.fr While specific antisense studies targeting bombesin receptors in the context of (D-Phe¹²)-Bombesin are less commonly cited, this technique, which involves using small nucleic acid sequences to block the synthesis of a specific receptor protein, represents another powerful tool for dissecting the function of individual receptor subtypes. chez-alice.fr These molecular approaches are crucial for confirming that the effects blocked by antagonists like (D-Phe¹²)-Bombesin are indeed mediated by the intended receptor target.
In Vivo Animal Model Systems for Biological Evaluation
To assess the physiological relevance of in vitro findings, (D-Phe¹²)-Bombesin and its analogs have been evaluated in various in vivo animal models. These studies are critical for determining if the compound retains its antagonist activity within a complex biological system. One key area of investigation has been the role of bombesin-like peptides in the central regulation of food intake. researchgate.net
In vivo studies have shown that bombesin can suppress food intake in animals. The antagonist [D-Phe¹²,Leu¹⁴]-Bombesin was shown to attenuate this bombesin-mediated suppression of feeding, providing in vivo evidence of its receptor-blocking activity. These experiments confirm that the compound can cross relevant biological barriers and interact with its target receptor in the central nervous system to produce a measurable physiological effect. Such animal models are invaluable for validating the potential utility of bombesin antagonists in studying physiological and pathological processes regulated by bombesin-like peptides. nih.gov
Future Research Directions and Unexplored Avenues for D Phe12 Bombesin Research
Development of Novel (D-Phe12)-Bombesin Analogues with Enhanced Pharmacological Properties
The initial development of [D-Phe12]bombesin and its related analogs, such as [D-Phe12,Leu14]bombesin and [Tyr4,D-Phe12]bombesin, provided the first class of specific bombesin (B8815690) receptor antagonists. nih.gov These compounds competitively inhibit bombesin-stimulated processes, such as amylase release from pancreatic acini, without stimulating the receptors themselves. nih.gov The inhibitory action was found to be specific to bombesin receptors, as they did not affect the actions of other agonists like substance P. nih.gov
Future research will likely focus on creating analogs with even greater potency and selectivity for the different bombesin receptor subtypes (BB1, BB2, and BB3). nih.gov While [D-Phe12]bombesin was a crucial first step, its micromolar affinity leaves room for improvement. nih.govportico.org Structure-activity relationship studies have shown that modifications at various positions of the bombesin peptide can significantly alter binding affinity and antagonist activity. For instance, the hydrophobicity of the residue at position 12 is important for binding affinity. diva-portal.org
Further modifications to the peptide backbone, such as the introduction of pseudopeptide bonds or cyclization, could lead to analogs with improved metabolic stability and bioavailability, enhancing their utility in in vivo studies. The development of antagonists with high affinity for specific receptor subtypes, like the neuromedin B (NMB) receptor (BB1), is an ongoing area of interest. nih.gov
Table 1: Early this compound Analogues and their Inhibitory Activity
| Analogue | Target | Effect | IC50 / Inhibition Concentration |
| [D-Phe12]bombesin | Bombesin Receptors | Inhibited bombesin-stimulated amylase secretion | Half-maximal inhibition at 4 µM nih.gov |
| [D-Phe12,Leu14]bombesin | Bombesin Receptors | Inhibited bombesin-stimulated amylase secretion | Half-maximal inhibition at 4 µM nih.gov |
| [Tyr4,D-Phe12]bombesin | Bombesin Receptors | Inhibited bombesin-stimulated amylase secretion | Half-maximal inhibition at 4 µM nih.gov |
| [D-Phe12]bombesin | Rat Brain Slices | Inhibited binding of (125I-Tyr4)BN | ~2 µM nih.gov |
| [D-Phe12,Leu14]bombesin | Rat Brain Slices | Inhibited binding of (125I-Tyr4)BN | ~2 µM nih.gov |
| [Tyr4,D-Phe12]bombesin | Rat Brain Slices | Inhibited binding of (125I-Tyr4)BN | ~2 µM nih.gov |
Investigation of Untapped Physiological Roles of Bombesin Receptors Using Specific Antagonists
The availability of specific antagonists like this compound and its successors has been instrumental in elucidating the diverse physiological roles of bombesin receptors. nih.govguidetopharmacology.org These receptors are implicated in a wide array of functions, including smooth muscle contraction, hormone secretion, cell proliferation, and central nervous system (CNS) activities. guidetopharmacology.orgontosight.airesearchgate.net
Future research using highly specific antagonists can further delineate the precise roles of each bombesin receptor subtype (BB1, BB2, and BRS-3) in both normal physiology and disease states. For example, specific antagonists can help untangle the complex roles of bombesin-like peptides in appetite regulation and energy homeostasis, which could have implications for understanding and potentially managing obesity. researchgate.netnumberanalytics.comresearchgate.net In the CNS, these antagonists can be used to explore the involvement of bombesin receptors in processes like memory, fear, pain, and itch sensation. guidetopharmacology.org
The development of antagonists with selectivity for the orphan receptor BRS-3 is particularly crucial, as its endogenous ligand remains unknown. ontosight.airesearchgate.net Such tools would be invaluable in uncovering the physiological significance of this receptor, which is thought to be involved in metabolic regulation. researchgate.net
Exploration of Synergistic Effects with Other Receptor Modulators or Signaling Inhibitors in Research Paradigms
A promising avenue of future research lies in exploring the synergistic or additive effects of bombesin receptor antagonists with modulators of other signaling pathways. In the context of cancer research, where bombesin receptors are often overexpressed, combining bombesin antagonists with inhibitors of other growth factor receptors or downstream signaling molecules could offer enhanced anti-proliferative effects. frontiersin.orgnih.gov
For instance, studies have shown that bombesin can transactivate the epidermal growth factor receptor (EGFR) family. researchgate.netnih.gov Therefore, co-administration of a bombesin antagonist like a this compound analogue with an EGFR inhibitor could lead to a more potent blockade of tumor growth. Research has already demonstrated synergistic effects between bombesin antagonists and other agents like temozolomide (B1682018) and histone deacetylase inhibitors in certain cancer cell lines. frontiersin.orgresearchgate.net
Further investigation into these combinations in various research models could reveal novel therapeutic strategies for cancers that are dependent on multiple signaling pathways for their growth and survival.
Table 2: Examples of Synergistic Effects with Bombesin Receptor Antagonists
| Bombesin Antagonist | Combined Agent | Cancer Model | Observed Effect | Reference |
| RC-3095 | Temozolomide | C-6 glioma | Further reduction in tumor size compared to single agents. frontiersin.org | |
| GRPR antagonists | Histone deacetylase inhibitors | Lung cancer cells | Potentiated inhibitory effects. researchgate.net | |
| NMBR antagonist | EGFR blockade | Medulloblastoma cells | Potentiated inhibitory effects on cell growth. researchgate.net | |
| RC-3095 | Gemcitabine | Human pancreatic cancer xenografts | More potent growth inhibition than either agent alone. researchgate.net |
Elucidation of Further Detailed Downstream Signaling Pathway Modulations by this compound
Bombesin receptors are G-protein coupled receptors (GPCRs) that activate a multitude of downstream signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and MAPK pathways. ontosight.aifrontiersin.org While the major pathways are known, the finer details of how antagonists like this compound modulate these pathways remain to be fully elucidated.
Future research should aim to provide a more granular understanding of the signaling events following bombesin receptor blockade. This includes investigating the impact on specific isoforms of signaling proteins, the kinetics of pathway inhibition, and potential "biased antagonism," where an antagonist might selectively block one signaling pathway while allowing another to remain active. Advanced techniques such as phosphoproteomics and transcriptomics can be employed to obtain a comprehensive view of the cellular response to this compound and its newer analogs.
Understanding these detailed modulations will not only enhance our fundamental knowledge of bombesin receptor signaling but could also lead to the design of more sophisticated antagonists with tailored signaling-modulating properties. For example, identifying antagonists that specifically block proliferative signals while sparing others could be advantageous.
Application in Advanced Preclinical Imaging and Delivery Methodologies
The overexpression of bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR or BB2), on various cancer cells makes them attractive targets for tumor imaging and targeted therapy. nih.gov Radiolabeled bombesin analogs have shown promise in visualizing tumors in preclinical and clinical studies. nih.gov
Future applications of this compound and its derivatives will likely involve their use as targeting moieties in advanced preclinical imaging techniques and for the delivery of therapeutic agents. Antagonists are often preferred over agonists for these applications due to potentially more favorable pharmacokinetics and higher tumor uptake. thno.org
Novel imaging probes can be developed by conjugating potent this compound analogs to various imaging agents, such as positron emitters for PET scanning or fluorescent dyes for optical imaging. plos.org Furthermore, these antagonists can be attached to nanoparticles or liposomes to create sophisticated drug delivery systems that can specifically target cancer cells, thereby increasing the efficacy of chemotherapeutic agents while minimizing systemic toxicity. mdpi.com Research in this area is already underway, with antagonists being used to target nanoparticles to breast and prostate cancer models. mdpi.com
Q & A
Q. What is the structural and functional significance of the D-Phe12 substitution in Bombesin analogs?
The D-Phe12 substitution enhances metabolic stability by resisting protease degradation compared to the L-configuration, which is critical for in vivo applications. Structural analysis via NMR or X-ray crystallography can confirm conformational changes, while receptor binding assays (e.g., GRPR affinity tests) validate functional retention . For methodological rigor, use databases like Cambridge Structural Database (CSD) to compare with native Bombesin structures .
Q. How do researchers design initial experiments to assess (D-Phe12)-Bombesin’s biological activity?
- Step 1 : Define the hypothesis (e.g., "D-Phe12 substitution reduces enzymatic degradation without compromising GRPR binding").
- Step 2 : Use cell-based assays (e.g., prostate cancer cell lines) to measure proliferation, migration, and invasion under varying concentrations. Include controls like native Bombesin and GRPR antagonists (e.g., [Tyr⁴]-Bombesin) .
- Step 3 : Validate receptor specificity via siRNA knockdown of GRPR or competitive binding assays .
- Data Analysis : Compare dose-response curves and IC₅₀ values using tools like GraphPad Prism .
Q. What are standard protocols for synthesizing and characterizing this compound?
- Synthesis : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Ensure chiral purity at position 12 using HPLC with a chiral column .
- Characterization :
- Mass Spectrometry : Confirm molecular weight (1689.94 Da) and purity (>95%) .
- Circular Dichroism : Compare secondary structure with native Bombesin .
- Stability Testing : Incubate in serum and analyze degradation via LC-MS .
Advanced Research Questions
Q. How can contradictory results in this compound’s efficacy across cell lines be systematically resolved?
- Identify Variables : Compare GRPR expression levels (via qPCR/Western blot) and culture conditions (e.g., serum concentration) across cell lines .
- Data Normalization : Use internal controls (e.g., housekeeping genes) and standardize assays (e.g., MTT for proliferation) .
- Meta-Analysis : Apply tools like RevMan to aggregate data from multiple studies, highlighting heterogeneity via I² statistics .
- Mechanistic Follow-Up : Perform phosphoproteomics to map downstream signaling variations (e.g., ERK vs. AKT activation) .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
- Lipid Conjugation : Attach palmitic acid to enhance plasma half-life .
- Nanocarrier Encapsulation : Use PEGylated liposomes to improve tumor targeting and reduce renal clearance .
- In Vivo Validation :
- Biodistribution : Track radiolabeled (⁶⁴Cu or ¹⁸F) analogs via PET imaging .
- Toxicity : Monitor liver/kidney function markers in murine models .
Q. How should researchers integrate this compound data with existing literature on Bombesin receptor signaling?
- Literature Synthesis : Use PICO framework to structure comparisons:
- Population : Cancer cell lines vs. normal tissues.
- Intervention : this compound vs. other analogs (e.g., [Leu¹⁴]-Bombesin).
- Outcome : Apoptosis induction, receptor internalization rates .
Methodological and Ethical Considerations
Q. What are best practices for ensuring reproducibility in this compound experiments?
- Detailed Protocols : Pre-register methods on platforms like Protocols.io .
- Raw Data Sharing : Deposit mass spectra, chromatograms, and cell viability data in repositories like Figshare or Mendeley Data .
- Reagent Validation : Source peptides from certified vendors (e.g., >98% purity) and verify via third-party assays .
Q. How to address ethical challenges in translational research involving this compound?
- Animal Studies : Follow ARRIVE guidelines for humane endpoints and sample size justification .
- Clinical Translation : Conduct GRPR expression profiling in human tissues to avoid off-target effects in healthy organs .
Data Presentation and Publication Guidelines
- Tables : Include raw data (e.g., IC₅₀ values, degradation rates) in appendices, with processed data (normalized fold changes) in the main text .
- Figures : Use line graphs for time-dependent effects (e.g., cell growth inhibition) and bar charts for dose-response comparisons .
- Citation Standards : Reference primary literature (avoid tertiary sources) and adhere to journal-specific formatting (e.g., ACS Style) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
